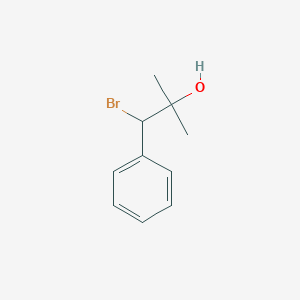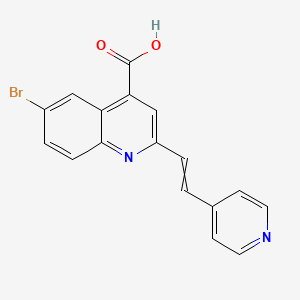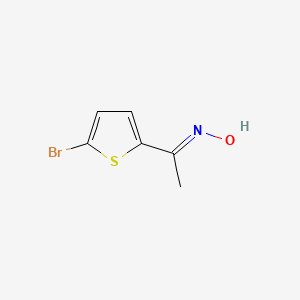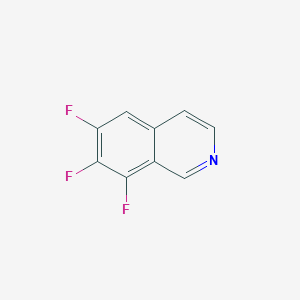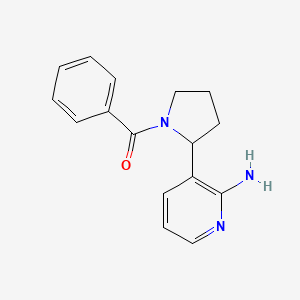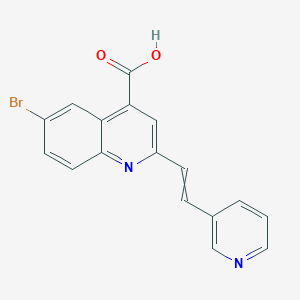
6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the 6th position, a pyridin-3-yl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoquinoline and pyridine-3-carboxaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 6-bromoquinoline and pyridine-3-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.
Oxidation: The intermediate compound is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide to form the desired quinoline derivative.
Carboxylation: The final step involves the carboxylation of the quinoline derivative using carbon dioxide in the presence of a catalyst such as palladium to yield 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with ketone or aldehyde groups.
Reduction: Quinoline derivatives with amine or alcohol groups.
Substitution: Quinoline derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antibacterial compounds.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of complex organic molecules for various research purposes.
Mécanisme D'action
The mechanism of action of 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid
- 6-chloro-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid
- 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-methanol
Uniqueness
6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid is unique due to the presence of the bromine atom at the 6th position and the carboxylic acid group at the 4th position. These functional groups confer specific chemical reactivity and biological activity, making the compound valuable for various applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C17H11BrN2O2 |
|---|---|
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
6-bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11BrN2O2/c18-12-4-6-16-14(8-12)15(17(21)22)9-13(20-16)5-3-11-2-1-7-19-10-11/h1-10H,(H,21,22) |
Clé InChI |
OMLWOMPGSDDIDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


